Home > Products > Screening Compounds P91555 > 6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 893936-56-6

6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Catalog Number: EVT-2886616
CAS Number: 893936-56-6
Molecular Formula: C18H15N5O
Molecular Weight: 317.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-Benzyl-3-[(6-chloropyridin-3-yl)methyl]-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine []

  • Compound Description: This compound features a 6-chloropyridin-3-ylmethyl substituent at the 3-position of the triazolo[4,5-d]pyrimidine core. The crystal structure of this compound has been reported, highlighting its intermolecular hydrogen bonding and stacking interactions. []

2. 3-Benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one [, ]

  • Compound Description: Synthesized via a tandem aza-Wittig reaction, this compound possesses a cyclohexylamino group at the 5-position and a phenyl group at the 6-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure reveals a planar triazolopyrimidinone moiety. [, ]

3. 3-Benzyl-6-isopropyl-5-phenoxy-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound features an isopropyl group at the 6-position and a phenoxy group at the 5-position of the triazolo[4,5-d]pyrimidine core. Its structure shows a planar, conjugated triazolo[4,5-d]pyrimidine ring system. []

4. 3-Benzyl-6-butyl-5-propyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound is characterized by a butyl group at the 6-position and a propyl group at the 5-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure indicates a planar triazolopyrimidine ring system. []

5. 9‐Substituted‐8‐azaguanines (5‐amino‐3‐substituted‐3,6‐dihydro‐7H‐1,2,3‐triazolo[4,5‐d]pyrimidin‐7‐one) []

  • Compound Description: This series of compounds represents a modified guanine structure where the 8-position nitrogen is replaced with a carbon atom (8-azaguanine). These compounds are synthesized from triazoles and possess various substituents at the 9-position, including sugars, carbocyclic, acyclic, and carboacyclic chains. []

6. 6‐Isopropyl‐5‐(3‐nitrophenoxy)‐3‐phenyl‐3H‐1,2,3‐triazolo[4,5‐d]pyrimidin‐7(6H)‐one []

  • Compound Description: This compound features an isopropyl group at the 6-position and a 3-nitrophenoxy group at the 5-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure reveals a nearly planar triazolopyrimidinone unit. []

7. 5,6-Dianilino-3-(4-chlorophenyl)-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one []

  • Compound Description: This compound is distinguished by two aniline groups at the 5 and 6 positions and a 4-chlorophenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core. []

8. 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound features a 4-chlorophenoxy group at the 5-position and an isopropyl group at the 6-position of the triazolo[4,5-d]pyrimidin-7-one core. []

9. 3-(Substituted pyridyl (or thiazolyl)methyl)- 1,2,3-triazolo(4,5-d)pyrimidin-7-one []

  • Compound Description: This series of compounds encompasses a variety of substitutions at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core, specifically with substituted pyridyl or thiazolyl methyl groups. These compounds were synthesized using tandem aza-Wittig reactions and demonstrated herbicidal activity. []

10. 6‐Methyl‐5‐methoxy‐3‐(2,3,4,6‐tetra‐O‐acetyl‐β‐d‐glucopyranos‐1‐yl)‐3H‐1,2,3‐triazolo[4,5‐d]pyrimidin‐7(6H)‐one []

  • Compound Description: This compound features a methyl group at the 6-position, a methoxy group at the 5-position, and a 2,3,4,6-tetra-O-acetyl-β-d-glucopyranos-1-yl substituent at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core. []

11. 3-Aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones []

  • Compound Description: This class of compounds, characterized by an aryl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core, has shown selective inhibitory activity against the replication of different strains of the chikungunya virus. []

12. 6-Isopropyl-3-phenyl-5-(p-tolyloxy)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound exhibits whole-molecule disorder in its crystal structure. It features an isopropyl group at the 6-position, a phenyl group at the 3-position, and a p-tolyloxy substituent at the 5-position of the triazolo[4,5-d]pyrimidin-7-one core. []

13. 6-Butyl-5-(4-methoxyphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound features a butyl group at the 6-position, a 4-methoxyphenoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure reveals two geometrically similar molecules in the asymmetric unit, with disorder observed in the ethyl groups of the n-butyl side chains. []

14. 5,6-Disubstituted-3-phenyl-1,2,3-triazolo[4,5-d]pyrimidine-7-ones []

  • Compound Description: This series of compounds represents a diverse group with various substituents at the 5 and 6 positions of the 3-phenyl-1,2,3-triazolo[4,5-d]pyrimidine-7-one core. This series highlights the broad scope of structural diversity possible through modifications on this scaffold. []

15. 6-Butyl-5-(4-methylphenoxy)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound features a butyl group at the 6-position, a 4-methylphenoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure demonstrates a planar triazolopyrimidine ring system. []

16. 6-Isopropyl-5-methoxy-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one []

  • Compound Description: This compound features an isopropyl group at the 6-position, a methoxy group at the 5-position, and a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core. Its crystal structure shows that the molecule, except for the isopropyl group's terminal carbon atoms, lies on a crystallographic mirror plane. []

17. 5,6-Disubstituted-3-phenyl-1,2,3-triazolo[4,5-d]pyrimidine-7-ones []

  • Compound Description: This series of compounds represents a diverse set of 5,6-disubstituted derivatives of the 3-phenyl-1,2,3-triazolo[4,5-d]pyrimidine-7-one core, synthesized via tandem aza-Wittig and annulation reactions. Several compounds in this series displayed inhibitory activities against the root and stalk growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). []

18. 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines [, ]

  • Compound Description: This series of compounds is characterized by a (6-chloropyridin-3-yl)methyl substituent at the 3-position and various substitutions at the 6-position of the triazolo[4,5-d]pyrimidin-7-imine core. These compounds were synthesized from 2-chloro-5-(chloromethyl)pyridine and exhibited moderate to weak fungicidal and insecticidal activities. [, ]

19. 3-(6-Chloropyridin-3-ylmethyl)-6-propyl-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine []

  • Compound Description: This compound features a (6-chloropyridin-3-yl)methyl group at the 3-position and a propyl group at the 6-position of the triazolo[4,5-d]pyrimidin-7-imine core. Its crystal structure has been reported, revealing two independent molecules in the asymmetric unit. []

20. [, , ]triazolo[4,5-d]pyrimidine-7-one derivatives []

  • Compound Description: This series of compounds represents diverse derivatives of the [, , ]triazolo[4,5-d]pyrimidine-7-one core, synthesized from a 1,2,3-triazolo-4-carboxamide derivative. These compounds exhibited promising cytotoxic and anticancer activities against human lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. []

21. 6-Allyl-3-(6-chloro-3-pyridylmethyl)-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imine []

  • Compound Description: This compound features an allyl group at the 6-position and a (6-chloro-3-pyridylmethyl) group at the 3-position of the triazolo[4,5-d]pyrimidin-7-imine core. []

22. 3-phenyl-1,2,3-triazolo[4,5-d]pyrimidin-7-ones []

  • Compound Description: This series of compounds, possessing a phenyl group at the 3-position of the triazolo[4,5-d]pyrimidin-7-one core, showcases the diversity achievable through modifications at various positions. Notably, some of these derivatives exhibit fluorine-containing moieties, introducing unique properties to the scaffold. []

23. Pyrazolo[3,4-d]pyrimidin-4-ones, 2-aryl-6-substituted 1,2,3-triazolo-[4,5-d]pyrimidines and pyrazolo[1,5-a]pyrimidine-3-carboxamides []

  • Compound Description: This group of compounds represents a diverse range of heterocyclic structures derived from cyanoacetamides, showcasing various synthetic approaches and structural modifications. []

24. 7-(Substituted benzyl)-4,5-dihydro[1,2,3]triazolo[1,5- a ]pyrazin-6(7 H )-ones []

  • Compound Description: This series of compounds, characterized by a substituted benzyl group at the 7-position of the dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one core, demonstrates the potential for incorporating diverse substituents on this scaffold. These compounds are synthesized through a tandem Ugi-Huisgen reaction, showcasing a powerful synthetic strategy for constructing complex heterocyclic systems. []

25. 6‐(4‐Fluorophenyl)‐5‐morpholino‐3‐phenyl‐2‐thioxo‐2,3‐dihydrothiazolo[4,5‐d]pyrimidin‐7(6H)‐one []

  • Compound Description: This compound features a 4-fluorophenyl group at the 6-position, a morpholino group at the 5-position, a phenyl group at the 3-position, and a thioxo group at the 2-position of the thiazolo[4,5-d]pyrimidin-7(6H)-one core. []

26. 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one and 1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines []

  • Compound Description: These compounds represent two distinct pyrimidine-based scaffolds investigated for their cytotoxic activity. The first compound features a pyrido[2,3-d]pyrimidine core with various substituents, including a sulphonyl amino group and a phenyl azo group. The second compound series is based on the pyrazolo[3,4-d]pyrimidine scaffold with a benzothiazole moiety. []

27. 2-benzyl-V-triazolo (4,5-d)pyrimidine (8-benzyl-8-azapurine) []

  • Compound Description: This compound represents a modified purine structure where the 8-position nitrogen is replaced with a carbon atom (8-azapurine). This compound is characterized by a benzyl group at the 2-position of the triazolo[4,5-d]pyrimidine core and was synthesized through a multi-step process starting from a 1,2,3-triazole-5-carboxamide derivative. []

28. 7H-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one 2′-deoxy-β-D-ribonucleosides (2′-deoxy-8-azainosine) and 1,2,3-benzotriazole 2′-O-methyl-β- or -α-D-ribofuranosides []

  • Compound Description: These compounds represent modified nucleoside structures, with the former incorporating a 1,2,3-triazolo[4,5-d]pyrimidine moiety and the latter incorporating a benzotriazole moiety. []

29. 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines []

  • Compound Description: This series of compounds, characterized by an aralkyl group at the 3-position and various amino substituents at the 7-position of the triazolo[4,5-d]pyrimidine core, exhibited high affinity and selectivity for the A1 adenosine receptor subtype. Notably, the presence of cycloalkylamino or aralkylamino groups at the 7-position significantly contributed to their activity. []

30. 2- and 3-substituted 1,2,3-triazolopyrimidines []

  • Compound Description: This series of compounds encompasses a variety of substitutions at the 2- and 3-positions of the 1,2,3-triazolopyrimidine core, derived from the palladium-catalyzed coupling reactions of 7-amino-1,2,3-triazolo[4,5-d]pyrimidine (8-azaadenine) with allylic electrophiles. []

31. 7-Benzyl-3-(4-fluorophenyl)-2-propylamino-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one [, ]

  • Compound Description: This compound features a benzyl group at the 7-position, a 4-fluorophenyl group at the 3-position, and a propylamino group at the 2-position of the tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core. [, ]

32. 4,6,7,8-tetrahydro-1H-imidazo[1,2-a]pyrazolo [3,4-d]pyrimidin-7-ones and 1,4,6,7,8,9-hexahydropyrazolo[3',4':4,5]pyrimido[2,1-c] [, , ]triazin-7-ones []

  • Compound Description: These compound series comprise two distinct heterocyclic systems, both featuring a pyrimidine core with fused imidazole and pyrazole rings in the first series and fused pyrazole and triazine rings in the second series. These compounds were synthesized and evaluated for their antiplatelet activity. []

33. Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives []* Compound Description: This series of compounds, featuring a pyrimido[4,5-d]pyrimidin-4(1H)-one core, was designed as selective inhibitors of epidermal growth factor receptor (EGFR) threonine790 to methionine790 (T790M) mutants. [] * Relevance: While not directly structurally analogous to 6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one, this series highlights the structural diversity and therapeutic potential within the broader class of pyrimidine-based heterocycles, suggesting avenues for exploring the biological activities of the target compound.

34. 6-substituted phenyl-5-cyano-3-methyl-2-phenacylhydrazino-3,4-dihydropyrimidin-4-ones, 6-substituted phenyl-2-arylidenehydrazino-5-cyano-3-methyl-3,4-dihydropyrimidin-4-ones, 6-substituted phenyl-2-acylhydrazino-5-cyano-3-methyl-3,4-dihydropyrimidin-4-ones, 1,2,4-triazolo[4,3-a]pyrimidones, and 6-substituted phenyl-7-cyano-9-methyl-3-phenyl or 4-chlorophenyl-4,9-dihydropyrimido[2,1-c][1,2,4]triazin-8-ones []* Compound Description: These compound series represent a diverse range of pyrimidine-based heterocyclic structures synthesized and evaluated for their antimicrobial and anticancer activities. They showcase various structural modifications on the pyrimidine core, including substitutions with phenyl, arylidenehydrazino, acylhydrazino, triazole, and triazine moieties. []* Relevance: While structurally distinct from 6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one, these series highlight the broad scope of structural modifications and biological activities associated with pyrimidine-based heterocycles.

35. 8-azapurines, 8-azapurine-6-thiones, 8-azapurine-2,6-dithiones, 6-anilino-8-azapurine-2-thiones [, ] * Compound Description: This group of compounds represents a series of 8-azapurine derivatives with various substitutions and modifications on the core structure. They showcase the diverse range of compounds that can be synthesized and their potential biological activities. [, ]* Relevance: Although structurally diverse due to the replacement of a nitrogen atom with a carbon atom in the purine ring system, these compounds highlight the possibility of exploring structural modifications on related heterocyclic scaffolds like the triazolo[4,5-d]pyrimidine core found in 6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one, potentially leading to the identification of novel compounds with distinct biological profiles.

36. 1,6-dihydro-6-imino-1,x-dimethyl-8-azapurines, x-methyl-6-methylamino-8-azapurines, 9-benzyl-6-methylamino-8-azapurine []* Compound Description: These compounds represent various 8-azapurine derivatives synthesized and investigated for their chemical properties and reactivity. The compounds showcase the synthesis of 8-azapurines with diverse

Properties

CAS Number

893936-56-6

Product Name

6-benzyl-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

IUPAC Name

6-benzyl-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one

Molecular Formula

C18H15N5O

Molecular Weight

317.352

InChI

InChI=1S/C18H15N5O/c1-13-6-5-9-15(10-13)23-17-16(20-21-23)18(24)22(12-19-17)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3

InChI Key

QVIUXPWFENHUDG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.